molecular formula C21H19F3N4O2S B14954613 1-[4-(Pyridin-2-yl)piperazin-1-yl]-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethanone

1-[4-(Pyridin-2-yl)piperazin-1-yl]-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethanone

Cat. No.: B14954613
M. Wt: 448.5 g/mol
InChI Key: BXEWOAXBLYYNOZ-UHFFFAOYSA-N
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Description

1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a pyridine group and a thiazole ring substituted with a trifluoromethoxyphenyl group

Preparation Methods

The synthesis of 1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route may include:

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE involves its interaction with serotonin receptors. It acts as a serotonin reuptake inhibitor, thereby increasing the levels of serotonin in the synaptic cleft and enhancing neurotransmission . This mechanism is similar to that of other selective serotonin reuptake inhibitors (SSRIs).

Comparison with Similar Compounds

1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE can be compared with other compounds such as:

These comparisons highlight the unique structural features and pharmacological properties of 1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE.

Properties

Molecular Formula

C21H19F3N4O2S

Molecular Weight

448.5 g/mol

IUPAC Name

1-(4-pyridin-2-ylpiperazin-1-yl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C21H19F3N4O2S/c22-21(23,24)30-17-6-4-15(5-7-17)20-26-16(14-31-20)13-19(29)28-11-9-27(10-12-28)18-3-1-2-8-25-18/h1-8,14H,9-13H2

InChI Key

BXEWOAXBLYYNOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CSC(=N3)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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